An In-depth Technical Guide to Mal-amido-PEG2-Val-Cit-PAB-PNP for Advanced Drug Development
An In-depth Technical Guide to Mal-amido-PEG2-Val-Cit-PAB-PNP for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Mal-amido-PEG2-Val-Cit-PAB-PNP, a pivotal component in the development of next-generation targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). We will delve into its core chemical attributes, mechanism of action, and provide detailed experimental protocols for its application and evaluation.
Core Concepts and Chemical Properties
Mal-amido-PEG2-Val-Cit-PAB-PNP is a sophisticated, cleavable linker designed for the precise delivery of therapeutic payloads to target cells.[1][2][3][4] Its multi-component structure is engineered for stability in circulation and specific release of the active drug within the cellular lysosome.[3][4]
The key components and their functions are:
-
Maleimide (B117702) (Mal): A thiol-reactive group that forms a stable covalent bond with cysteine residues on proteins, such as antibodies.[2]
-
Amido-PEG2: A hydrophilic two-unit polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]
-
Val-Cit: A dipeptide sequence of Valine and Citrulline that is specifically recognized and cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[3][5]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, undergoes a 1,6-elimination reaction to release the attached payload in its active form.[6]
-
PNP (p-nitrophenyl): A highly reactive leaving group that facilitates the conjugation of the linker to an amine-containing payload molecule.[2]
Chemical Data
| Property | Value | Reference |
| Chemical Name | Mal-amido-PEG2-Val-Cit-PAB-PNP | [2] |
| Molecular Formula | C39H50N8O14 | [2] |
| Molecular Weight | 854.86 g/mol | [7] |
| CAS Number | 2112738-13-1 | [2] |
| Purity | Typically >98% | [2] |
| Solubility | Soluble in DMSO, DMF, DCM | [2] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [1][4] |
Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The strategic design of Mal-amido-PEG2-Val-Cit-PAB-PNP ensures that the cytotoxic payload remains inactive and attached to the antibody while in systemic circulation, minimizing off-target toxicity. Upon reaching the target cell, the ADC is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome. The acidic environment and high concentration of proteases, particularly Cathepsin B, within the lysosome lead to the specific cleavage of the Val-Cit dipeptide. This cleavage event initiates the self-immolation of the PAB spacer, culminating in the release of the active payload inside the target cell.
Caption: Intracellular trafficking and payload release mechanism of an ADC with a Val-Cit linker.
Experimental Protocols
Protocol 1: Conjugation of Mal-amido-PEG2-Val-Cit-PAB-PNP to a Reduced Antibody
This protocol describes the site-specific conjugation of the linker to a monoclonal antibody (mAb) through reduced interchain disulfide bonds.
1. Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Mal-amido-PEG2-Val-Cit-PAB-Drug conjugate
-
Conjugation buffer (e.g., PBS with 50 mM borate, pH 8.0)
-
Quenching solution (e.g., N-acetyl-L-cysteine)
-
Desalting columns
2. Antibody Reduction:
-
Prepare a 10 mM stock solution of TCEP in water.
-
To the mAb solution (typically 1-10 mg/mL), add TCEP to a final molar excess of 10-fold.
-
Incubate for 1-2 hours at 37°C to reduce the disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
3. Conjugation Reaction:
-
Dissolve the Mal-amido-PEG2-Val-Cit-PAB-Drug conjugate in DMSO to a concentration of 10 mM.
-
Immediately add the linker-drug solution to the reduced and purified mAb at a molar ratio of 5-10 linker-drug molecules per mAb.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
4. Quenching and Purification:
-
Add a 10-fold molar excess of N-acetyl-L-cysteine (relative to the linker-drug) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-drug and other small molecules.
5. Characterization:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the integrity of the conjugate by SDS-PAGE.
Caption: Workflow for the conjugation of a maleimide-containing linker-drug to a reduced antibody.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release from the ADC in the presence of Cathepsin B.
1. Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay buffer (100 mM sodium acetate, 10 mM DTT, pH 5.0)
-
Incubator at 37°C
-
LC-MS system for analysis
2. Assay Procedure:
-
Prepare a reaction mixture containing the ADC at a final concentration of approximately 10 µM in the pre-warmed assay buffer.
-
Initiate the reaction by adding activated Cathepsin B to a final concentration of 20 nM.
-
For a negative control, prepare a reaction without Cathepsin B.
-
Incubate all samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile (B52724) with 0.1% formic acid.
-
Analyze the samples by LC-MS to quantify the amount of released payload.
Protocol 3: In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC and the integrity of the linker in plasma from different species.
1. Materials:
-
Purified ADC
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS or ELISA-based system for analysis
2. Assay Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately dilute the aliquot in cold PBS to stop significant enzymatic activity.
-
Analyze the samples to determine the concentration of intact ADC and/or released payload. This can be done by affinity capture LC-MS to measure the DAR over time or by ELISA to quantify total antibody and conjugated payload.
Quantitative Data and Considerations
The stability and cleavage kinetics of the Val-Cit linker are critical for the therapeutic window of an ADC. While specific kinetic parameters for Mal-amido-PEG2-Val-Cit-PAB-PNP are not extensively published, the following table provides comparative data for different dipeptide linkers.
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Key Considerations |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | The industry standard, offering a balance of stability and efficient cleavage.[5] |
| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Less hydrophobic than Val-Cit, which can reduce ADC aggregation.[8] |
| Phe-Lys | ~30-fold faster than Val-Cit (with isolated enzyme) | Cathepsin B | Very rapid cleavage, which may not be desirable for all applications.[5] |
A significant consideration in preclinical development is the differential stability of the Val-Cit linker in mouse versus human plasma. This linker is susceptible to premature cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme not functionally homologous in humans.[9] This can lead to an underestimation of the ADC's stability and therapeutic index in mouse models.
| Species | Key Cleavage Enzyme | Observed Stability of Val-Cit Linker | Implication |
| Human | Cathepsin B (lysosomal) | High stability in plasma | Representative of clinical performance. |
| Mouse | Cathepsin B (lysosomal), Ces1C (plasma) | Lower stability in plasma due to premature cleavage | May require the use of Ces1C knockout models or alternative linkers for accurate preclinical assessment.[9] |
Conclusion
Mal-amido-PEG2-Val-Cit-PAB-PNP is a highly effective and versatile cleavable linker for the development of ADCs. Its well-defined mechanism of action, coupled with established protocols for conjugation and evaluation, makes it a valuable tool for researchers in the field of targeted drug delivery. A thorough understanding of its chemical properties, cleavage kinetics, and species-specific stability is paramount for the successful translation of novel ADC candidates from the laboratory to the clinic.
References
- 1. Mal-amido-PEG2-Val-Cit-PAB-PNP | TargetMol [targetmol.com]
- 2. Mal-amido-PEG2-Val-Cit-PAB-PNP, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]
- 3. Mal-amido-PEG2-Val-Cit-PAB-PNP - CD Bioparticles [cd-bioparticles.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Mal-amido-PEG2-Val-Cit-PAB-PNP, CAS 2112738-13-1 | AxisPharm [axispharm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
